molecular formula C13H9N5O2 B12826902 Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone)

Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone)

Cat. No.: B12826902
M. Wt: 267.24 g/mol
InChI Key: WKHORGWSFKCFMG-UHFFFAOYSA-N
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Description

Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) is a complex organic compound that features both pyridine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where pyridine-2,3-diyl chloride reacts with imidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) oxide, while reduction may yield the corresponding alcohol.

Mechanism of Action

The mechanism of action of Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to metal cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-2,3-diylbis((1H-imidazol-1-yl)methanone) is unique due to its specific arrangement of pyridine and imidazole rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

[2-(imidazole-1-carbonyl)pyridin-3-yl]-imidazol-1-ylmethanone

InChI

InChI=1S/C13H9N5O2/c19-12(17-6-4-14-8-17)10-2-1-3-16-11(10)13(20)18-7-5-15-9-18/h1-9H

InChI Key

WKHORGWSFKCFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N2C=CN=C2)C(=O)N3C=CN=C3

Origin of Product

United States

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